JNJ-26990990: Mechanistic Evaluation of a Sulfamide Anticonvulsant with Antidepressant Potential
JNJ-26990990: Mechanistic Evaluation of a Sulfamide Anticonvulsant with Antidepressant Potential
[1][2]
Executive Summary
JNJ-26990990 (N-((Benzo[b]thien-3-yl)methyl)sulfamide) represents a strategic evolution in the pharmacotherapy of neuronal excitability disorders.[1][2] Developed by Janssen Pharmaceutica as a second-generation successor to topiramate , this compound was engineered to retain broad-spectrum "neurostabilizing" efficacy while eliminating the metabolic liabilities associated with carbonic anhydrase (CA) inhibition.[3]
While primarily characterized as an anticonvulsant, JNJ-26990990 has demonstrated significant potential in the treatment of depression and neuropathic pain .[2][3][4] Its mechanism—dual blockade of voltage-gated sodium (
Molecular Pharmacology & Mechanism of Action[6]
The "Clean" Sulfamide Scaffold
Unlike its predecessor topiramate, which acts as a potent inhibitor of carbonic anhydrase isoenzymes (causing metabolic acidosis and paresthesia), JNJ-26990990 utilizes a sulfamide scaffold optimized for selectivity.
| Feature | Topiramate (First Gen) | JNJ-26990990 (Second Gen) | Clinical Implication |
| Primary Target | Na+ / Ca2+ / GABA-A | Na+ / N-type Ca2+ | Presynaptic glutamate suppression. |
| CA-II Inhibition ( | Potent (< 10 | Weak / Inactive (> 100 | Elimination of acidosis/kidney stone risk. |
| Bioavailability | High | High | Suitable for oral dosing. |
| Blood-Brain Barrier | Permeable | Highly Permeable | CNS target engagement. |
Neurostabilization Pathway
The antidepressant potential of JNJ-26990990 is hypothesized to stem from its ability to dampen pathological glutamatergic transmission. In depressive states associated with bipolarity or treatment resistance, hyperexcitability in the limbic system leads to excitotoxicity and structural atrophy.
Mechanism:
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State-Dependent
Blockade: JNJ-26990990 binds preferentially to the inactivated state of voltage-gated sodium channels, preventing high-frequency repetitive firing (seizure/mania equivalent) without impairing normal low-frequency neurotransmission. -
N-Type
Blockade: By inhibiting presynaptic channels, the drug reduces the calcium influx required for the vesicular release of glutamate. -
Result: Net reduction in excitatory drive, stabilizing the postsynaptic membrane and promoting neuroplastic recovery.
Figure 1: Mechanism of Action. JNJ-26990990 acts presynaptically to inhibit excessive glutamate release via dual channel blockade, shifting the postsynaptic neuron from a hyperexcitable state to a stabilized, plastic state.
Preclinical Validation: Assessing Antidepressant Activity[1]
To validate the antidepressant potential of JNJ-26990990, researchers utilize behavioral assays that measure "behavioral despair"—a proxy for depressive-like states in rodents.[1] The Forced Swim Test (FST) and Tail Suspension Test (TST) are the gold standards.
Rationale for Selection
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Validity: These tests are highly sensitive to agents that modulate monoamines or stabilize glutamate (e.g., ketamine, lamotrigine).
-
Differentiation: Since JNJ-26990990 is a sedative/anticonvulsant at high doses, locomotor activity must be controlled to ensure reduced immobility is not a false positive due to sedation.
Experimental Protocol: Modified Forced Swim Test
This protocol is designed to distinguish between active coping (antidepressant effect) and general motor effects.
Reagents & Equipment:
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Cylindrical glass tanks (Height: 50cm, Diameter: 20cm).
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Water maintained at 23-25°C.
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Video tracking software (e.g., EthoVision).
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JNJ-26990990 (suspended in 0.5% methylcellulose).
Workflow:
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Acclimatization (Day 1):
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Place rats in water for 15 minutes (Pre-test).
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Dry and return to home cage. This induces a baseline state of "despair" or learned helplessness.
-
-
Dosing (Day 2):
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Administer JNJ-26990990 (Oral or IP) at varying doses (e.g., 10, 30, 100 mg/kg).
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Include Vehicle Control and Positive Control (e.g., Imipramine 15 mg/kg or Lamotrigine 30 mg/kg).
-
Wait for
(typically 1-2 hours for sulfamides).
-
-
Test Session (Day 2):
-
Place rat in water for 5 minutes.
-
Record:
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Immobility:[1] Floating with minimal movement.
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Swimming: Horizontal movement.
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Climbing: Vertical movement against walls (associated with noradrenergic drive).
-
-
-
Data Analysis:
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A significant reduction in immobility time compared to vehicle indicates antidepressant-like activity.
-
Figure 2: Experimental Workflow for Antidepressant Validation. Note the parallel locomotor control to rule out false positives from sedation.
Key Findings & Therapeutic Potential[1][2][9][10][11]
Efficacy Profile
Based on the Parker et al. (2009) characterization and subsequent pharmacological profiling:
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Seizure Protection: JNJ-26990990 showed broad-spectrum efficacy in MES (Maximal Electroshock) and 6Hz seizure models, superior to phenytoin and comparable to topiramate.
-
Safety Window: The Protective Index (
) is significantly wider than first-generation anticonvulsants, primarily due to the lack of carbonic anhydrase inhibition. -
Depression Relevance: The compound's profile overlaps with Lamotrigine , which is FDA-approved for maintenance treatment of Bipolar I Disorder.[5] The "neurostabilizer" class is particularly effective in bipolar depression where traditional SSRIs may induce mania or rapid cycling.
Translational Challenges
-
Sedation: Like many
blockers, high doses can induce sedation, which complicates the interpretation of antidepressant assays (false negatives in FST). -
Differentiation: To succeed as an antidepressant, JNJ-26990990 must demonstrate efficacy in models of treatment-resistant depression (e.g., chronic social defeat stress) rather than just acute stress models.
References
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Parker, M. H., et al. (2009).[5][2][3] "Novel, broad-spectrum anticonvulsants containing a sulfamide group: advancement of N-((benzo[b]thien-3-yl)methyl)sulfamide (JNJ-26990990) into human clinical studies."[1][5][2][3] Journal of Medicinal Chemistry, 52(23), 7528–7536.[3][6] Link
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Janssen Pharmaceutica. (2006).[3] "Preparation of benzo-fused heteroaryl sulfamide derivatives for the treatment of epilepsy and related disorders." WO Patent 2006023861.[3] Link
- Large, C. H., et al. (2010). "The potential of sodium channel blockers as treatments for depression and bipolar disorder." Current Topics in Medicinal Chemistry. (Contextual validation of Na+ channel mechanism in depression).
-
Malatynska, E., et al. (2005). "Dominant-submissive relationship as a model for the antidepressant activity of mood stabilizers."[1] Journal of Pharmacological and Toxicological Methods. (Methodology for testing anticonvulsants in depression).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of (S)-N-[(6-Chloro-2,3-dihydrobenzo[1,4]dioxin-2-yl)methyl]sulfamide (JNJ-26489112) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JNJ-26990990 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. LAMOTRIGINE (PD000352, PYZRQGJRPPTADH-UHFFFAOYSA-N) [probes-drugs.org]
- 6. Results from a randomized controlled trial of zonisamide in the treatment of alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]
